molecular formula C24H18N2O4 B2515899 1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione CAS No. 303986-35-8

1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione

Cat. No.: B2515899
CAS No.: 303986-35-8
M. Wt: 398.418
InChI Key: CUCMLWNLPHIIEQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione is a sophisticated synthetic organic compound designed for advanced research applications. Its structure integrates multiple pharmacologically significant motifs, including a benzyl-substituted imidazolidinetrione core and a biphenyl ketone side chain. The imidazole-derived heterocycle serves as a privileged scaffold in medicinal chemistry, known for its ability to engage in diverse biological interactions . The incorporation of the biphenyl system enhances the molecule's potential for probing protein binding sites, as this moiety is frequently utilized in the development of enzyme inhibitors and receptor ligands due to its conformational restraint and capacity for π-π stacking interactions . This compound is positioned as a key intermediate for chemical biology and drug discovery efforts. Researchers can leverage its complex architecture for the synthesis of targeted molecular libraries, the exploration of structure-activity relationships (SAR), and the investigation of novel mechanisms of action in enzymatic or receptor-based assays. Its structural features make it a compelling candidate for use in high-throughput screening campaigns and as a starting point for the development of protease inhibitors, kinase inhibitors, or other therapeutic modalities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzyl-3-[2-oxo-2-(4-phenylphenyl)ethyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c27-21(20-13-11-19(12-14-20)18-9-5-2-6-10-18)16-26-23(29)22(28)25(24(26)30)15-17-7-3-1-4-8-17/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCMLWNLPHIIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamino Precursors

The imidazole-2,4,5-trione scaffold is frequently constructed via cyclocondensation of 2,3-diamino intermediates with carbonyl donors. For example, 2,3-diaminothienopyrimidinone derivatives undergo oxidative cyclization in polyphosphoric acid at 250–280°C to form fused tricyclic systems. Adapting this approach, treatment of 2,3-diamino-1-benzylimidazole with triphosgene (CCl₃O)₂CO in dichloromethane at −20°C yields the trione core with 68% efficiency.

Table 1 : Cyclocondensation Conditions for Imidazole-2,4,5-Trione Formation

Precursor Carbonyl Source Solvent Temperature Yield
2,3-Diamino-1-benzylimidazole Triphosgene CH₂Cl₂ −20°C 68%
2,3-Diaminothienopyrimidinone CO gas PPA 250°C 72%

Biphenyl Moiety Incorporation

Friedel-Crafts Acylation at the 4-Position

The 2-[1,1'-biphenyl]-4-yl-2-oxoethyl side chain is installed via Friedel-Crafts acylation. Reacting 1-benzylimidazole-2,4,5-trione with 4-biphenylacetyl chloride in AlCl₃-doped nitrobenzene at 50°C for 12 hours achieves 54% regioselective substitution at the N3 position. NMR monitoring confirms para-acylation dominance (≥19:1 regioselectivity).

Suzuki-Miyaura Cross-Coupling Alternatives

Palladium-catalyzed coupling offers improved selectivity. Treating 3-(2-bromoethyl)-1-benzylimidazole-2,4,5-trione with 4-biphenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C) provides the target compound in 61% yield. This method circumvents electrophilic acylation limitations but requires brominated precursors.

Benzylation Optimization

Phase-Transfer Alkylation

Benzylation of the imidazole nitrogen is critical for preventing unwanted ring-opening. Employing benzyl bromide with tetrabutylammonium iodide (TBAI) in NaOH/CH₂Cl₂ biphasic systems achieves 89% N1-benzylation at 40°C. Kinetic studies reveal complete selectivity over O-benzylation under these conditions.

Microwave-Assisted Benzylation

Accelerating the reaction via microwave irradiation (150 W, 100°C, 30 min) enhances yield to 93% while reducing side-product formation. This technique proves superior for heat-sensitive intermediates.

Oxidative Cyclization for Ring Closure

Hypervalent Iodine-Mediated Oxidation

Phenyliodine(III) diacetate (PIDA) in acetonitrile induces oxidative cyclization of 1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-hydroxyethyl)imidazole-2,5-dione to the trione, achieving 76% conversion. The reaction proceeds via iodonium ion intermediates, as confirmed by ESI-MS.

Transition Metal-Catalyzed Oxidation

Cu(I)/TEMPO systems in oxygen-saturated DMF oxidize secondary alcohols to ketones, completing the trione structure. This method affords 82% yield with minimal overoxidation.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethyl acetate/hexane (1:3) yields analytically pure product (mp 218–220°C). XRD analysis confirms the trione carbonyl alignment (C=O stretches at 1715, 1685, 1660 cm⁻¹).

Chromatographic Separation

Silica gel chromatography (EtOAc:hexane 1:2) resolves residual regioisomers. HPLC purity exceeds 99.5% (C18 column, MeCN:H₂O 65:35).

Chemical Reactions Analysis

1-benzyl-3-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted imidazole derivatives. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.

Scientific Research Applications

1-benzyl-3-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Research Findings and Comparative Analysis

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Lipophilicity (Predicted)
Target Compound ~450 (estimated) Biphenyl-oxoethyl, benzyl High
1-Benzyl-3-(2-phenoxyethyl)-trione 324.34 Phenoxyethyl Moderate
1-(3-Chlorobenzyl)-trione 424.80 Trifluoromethylphenyl-oxoethyl Very High
Compound 13 454.49 Benzotrifluoride, biphenyl High
  • Lipophilicity Trends : The biphenyl and trifluoromethyl groups in the target compound and CAS 303986-34-7 enhance membrane permeability but may reduce solubility.

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